
N-Benzyl-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C14H11ClN4O. It is a member of the benzotriazine family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a benzyl group, a chloro substituent, and a benzotriazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazines.
Scientific Research Applications
N-Benzyl-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone core can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the chloro substituent can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- N-Benzyl-7-bromo-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Comparison: N-Benzyl-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to the presence of both the benzyl and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the chloro substituent enhances its potential for halogen bonding, while the benzyl group increases its lipophilicity, potentially improving its bioavailability.
Properties
CAS No. |
875850-75-2 |
|---|---|
Molecular Formula |
C14H11ClN4O |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
N-benzyl-7-chloro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C14H11ClN4O/c15-11-6-7-12-13(8-11)19(20)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18) |
InChI Key |
XWYZWPZEIJKIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)[N+](=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
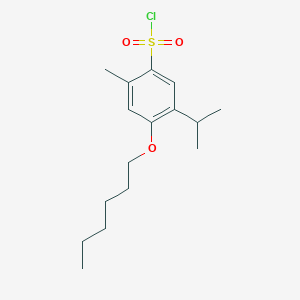
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
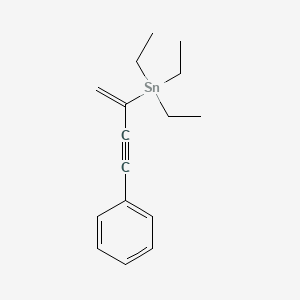
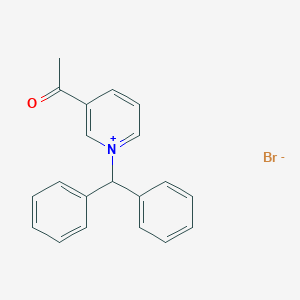
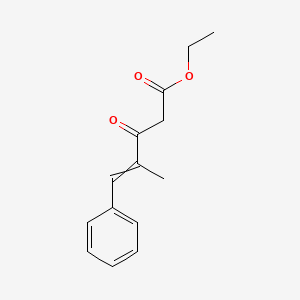
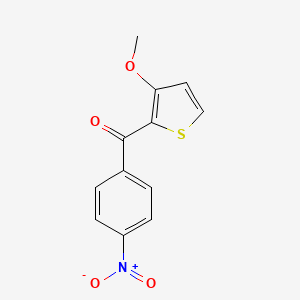
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)


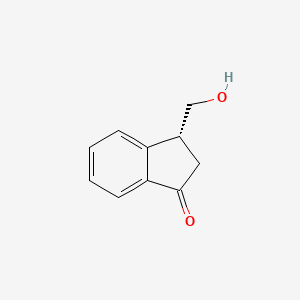
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
